molecular formula C62H128N26O12 B133002 Starburst(R)(pamam)dendrimer,generation 1 CAS No. 142986-44-5

Starburst(R)(pamam)dendrimer,generation 1

Cat. No. B133002
M. Wt: 1429.8 g/mol
InChI Key: QVWIZHOFYGKROL-UHFFFAOYSA-N
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Description

Starburst® polyamidoamine (PAMAM) dendrimers are a class of synthetic polymers with a unique, highly branched three-dimensional architecture. They are characterized by their spherical shape and a high density of surface charge, which is primarily due to the presence of amino groups. These dendrimers are formed through reiterative reaction sequences starting from initiator cores, such as ammonia or pentaerythritol, and can be synthesized in multiple generations, with each generation adding to the size, molecular weight, and number of surface amino groups .

Synthesis Analysis

The synthesis of Starburst® PAMAM dendrimers involves controlled growth from an initiator core through a stepwise polymerization process. Each generation more than doubles the molecular weight and exactly doubles the number of surface amino groups. The synthesis can be precisely controlled to produce dendrimers of various sizes and generations. For example, the synthesis of star-shaped polylactides using a PAMAM-OH dendrimer as a macroinitiator has been explored, demonstrating the versatility of these dendrimers in initiating polymerization reactions . Additionally, the first example of dendrimer radiosynthesis was achieved with PAMAM dendrimers, where controlled incorporation of radioisotope was performed .

Molecular Structure Analysis

Molecular modeling studies have provided insights into the structure of PAMAM dendrimers. These studies suggest that lower generation dendrimers may exhibit some asymmetry, and the modification of dendrimers with other molecules can influence the accessibility of surface groups, thus affecting further modification potential . The molecular design parameters such as size, shape, and surface chemistry are critical and can be finely tuned during the synthesis process .

Chemical Reactions Analysis

Starburst® PAMAM dendrimers can participate in various chemical reactions due to their functional surface amino groups. For instance, the dendrimer of generation 0 has been shown to form chelate rings with metal ions such as chromium(III) and cobalt(III), indicating their potential in forming complexes with metal ions . The dendrimers' surface amino groups also facilitate the binding to nucleic acids, which is essential for their role in gene delivery systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of PAMAM dendrimers are influenced by their generation and surface chemistry. For example, star-shaped polylactides synthesized using PAMAM dendrimers exhibit lower glass transition temperatures, melting points, crystallinity, and maximum decomposition temperatures compared to their linear counterparts . The dendrimers' ability to catalyze water dissociation in bipolar membranes has been studied, showing that both the generation and concentration of PAMAM strongly affect the characteristics of the membranes . Furthermore, the dendrimers' high solubility and stability in aqueous solutions make them suitable for various biological applications .

Relevant Case Studies

PAMAM dendrimers have been utilized in several case studies, particularly in the field of biomedicine. They have been used as carriers for gene delivery, where they facilitated the targeted modulation of gene expression in vitro. Dendrimer-mediated transfection resulted in a specific and dose-dependent inhibition of gene expression, demonstrating their potential as non-viral vectors for gene therapy . In another study, the biological behavior of PAMAM dendrimers was evaluated, including their toxicity, immunogenicity, and biodistribution, which is critical for their in vivo applications. The results indicated that the dendrimers did not exhibit properties that would preclude their biological use, although their biodistribution should be carefully considered . Additionally, PAMAM dendrimers have been used in ion-exchange electrokinetic capillary chromatography, providing high-performance separation capabilities .

Scientific Research Applications

Gene Delivery and Drug Targeting

PAMAM dendrimers, introduced as 'starburst polymers', have been extensively utilized in biomedical applications due to their nanoscopic and monodispersed characteristics. They offer significant improvements in drug bioavailability, solubility, and selectivity through the possibility of linking or entrapping drugs and bioactive compounds within their structure. Their application in gene delivery and targeted drug delivery systems is of particular interest. Advanced delivery systems utilizing PAMAM dendrimers aim for selective organ targeting, presenting them as a promising tool for treating neglected diseases and enhancing gene transfection efficiency with lower cytotoxicity (Araújo et al., 2018).

Nanotechnology and Material Science

The unique structural properties of PAMAM dendrimers extend their applications into nanotechnology and materials science. Their well-defined, tree-like architecture enables the assembly of structured arrays of molecular components, serving as templates for developing nanoscale devices and systems. This includes the synthesis of star-shaped polymers with potential uses in biodegradable materials, demonstrating controlled molecular weight and properties by varying dendrimer generations and monomer ratios. The thermal and structural properties of these materials reveal their potential in creating novel materials with specific applications in biomedicine and industry (Zhao et al., 2002).

Future Directions

PAMAM dendrimers have been extensively studied since their synthesis in 1985, and represent the most well-characterized dendrimer family as well as the first to be commercialized . The possibility of either linking drugs and bioactive compounds, or entrapping them into the dendrimer frame can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM . Future research directions include further exploration of these applications and the development of new ones.

properties

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIZHOFYGKROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H128N26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571330
Record name N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Starburst(R)(pamam)dendrimer,generation 1

CAS RN

142986-44-5
Record name N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAM dendrimer, ethylenediamine core, generation 1.0
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